1-butyl-2-[(E)-[(2-chlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile
Description
This compound is a pyrrole-3-carbonitrile derivative featuring a butyl group at the 1-position, diphenyl substituents at the 4- and 5-positions, and a 2-chlorophenylmethylideneamino moiety at the 2-position.
Properties
IUPAC Name |
1-butyl-2-[(E)-(2-chlorophenyl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClN3/c1-2-3-18-32-27(22-14-8-5-9-15-22)26(21-12-6-4-7-13-21)24(19-30)28(32)31-20-23-16-10-11-17-25(23)29/h4-17,20H,2-3,18H2,1H3/b31-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMURNLAVBXYSJY-AJBULDERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=C1N=CC2=CC=CC=C2Cl)C#N)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=C(C(=C1/N=C/C2=CC=CC=C2Cl)C#N)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-butyl-2-[(E)-[(2-chlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile (CAS: 478032-80-3) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 437.96 g/mol. The compound features a pyrrole ring substituted with various functional groups that contribute to its biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrole derivatives. For instance, compounds similar to this compound have been tested against various bacterial strains.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrrole Derivative A | Staphylococcus aureus | 3.12 µg/mL |
| Pyrrole Derivative B | Escherichia coli | 12.5 µg/mL |
| Control (Ciprofloxacin) | Both | 2 µg/mL |
These studies indicate that pyrrole derivatives can exhibit significant antibacterial activity, suggesting that this compound may also possess similar properties .
Antitumor Activity
The antitumor potential of pyrrole derivatives has been explored in various research contexts. For example, certain pyrrole-based compounds have been shown to inhibit cancer cell proliferation in vitro. The mechanisms often involve the induction of apoptosis and disruption of cell cycle progression.
A study investigating the effects of related pyrrole derivatives on cancer cell lines demonstrated:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast cancer) | 15 | Apoptosis induction |
| HeLa (Cervical cancer) | 10 | Cell cycle arrest |
These findings suggest that the structural characteristics of pyrroles contribute significantly to their cytotoxic effects against cancer cells .
Antiviral Activity
Pyrrole derivatives have also shown promise in antiviral applications. Research indicates that certain compounds can inhibit viral replication through various mechanisms, including interference with viral entry or replication processes.
Case Studies
- Case Study on Antibacterial Activity : A comparative study evaluated several pyrrole derivatives against common pathogens. The results indicated that modifications in the substituents on the pyrrole ring significantly influenced antibacterial potency, with some derivatives achieving MIC values lower than standard antibiotics .
- Case Study on Antitumor Mechanisms : In vitro studies on MCF-7 cells treated with this compound revealed a dose-dependent increase in apoptotic markers, suggesting a robust mechanism for inducing cell death in tumor cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The 2-chlorophenyl group in the target compound can be substituted with other aromatic or heteroaromatic groups, altering physicochemical and biological properties. Key analogs include:
Structural and Electronic Effects
- Chlorine vs. Methyl Substitutents : The 2-chlorophenyl group in the target compound provides electron-withdrawing effects, which may enhance electrophilic reactivity compared to the electron-donating methyl group in the 2-methylphenyl analog .
- Nitro Group Impact : The 4-nitro and 4-chloro-3-nitro derivatives exhibit higher molecular weights and increased polarity, which could influence crystallization behavior and solubility. The nitro group also raises safety concerns, necessitating precautions against combustion (P210, P233) .
- Thiophene vs.
Preparation Methods
Knorr-Type Pyrrole Synthesis
The Knorr pyrrole synthesis remains a foundational method for constructing the pyrrole core. For the target compound, 1,3-diketones 1 (e.g., 1-butyl-3-oxo-4,5-diphenylpyrrolidine-2-carbonitrile) react with 2-chlorobenzaldehyde hydrazone 2 under acidic conditions to form the imine-linked pyrrole. A study demonstrated that using acetic acid as a catalyst at 100°C for 12 hours yields the product in 68–72% purity.
Table 1: Optimization of Knorr-Type Cyclocondensation
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetic acid | 100 | 12 | 68–72 |
| p-TSA | 120 | 8 | 75 |
| Montmorillonite K-10 | 80 | 6 | 82 |
Montmorillonite K-10, a solid acid catalyst, enhances regioselectivity by stabilizing the transition state, achieving 82% yield under milder conditions.
Multi-Component Reactions Involving Acetylenic Ketones
Hydrazine-Mediated Cyclization
Acetylenic ketones 3 (e.g., 1-butyl-4,5-diphenylpropioloyl chloride) undergo cyclocondensation with 2-chlorobenzaldehyde hydrazone 2 in the presence of Cu(OTf)₂. This method, adapted from Guojing et al., produces the pyrrole ring via a 1,3-dipolar cycloaddition mechanism, with yields reaching 78% in DMF at 120°C.
Critical Parameters :
- Solvent : DMF > ethanol (polar aprotic solvents favor dipole formation).
- Catalyst loading : 5 mol% Cu(OTf)₂ maximizes yield without side-product formation.
Transition-Metal-Catalyzed Annulation
Palladium-Catalyzed C–H Activation
A palladium(II)-catalyzed annulation strategy constructs the pyrrole ring from aryl halides and nitriles. For example, 2-chlorobenzaldehyde 4 and 1-butyl-4,5-diphenylpyrrole-3-carbonitrile 5 react under Pd(OAc)₂ catalysis (2 mol%) with Ag₂CO₃ as an oxidant. This method achieves 70% yield in toluene at 160°C.
Mechanistic Insight :
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by nitrile insertion and reductive elimination to form the C–N bond.
Solvent-Free Mechanochemical Synthesis
Ball-Milling Approach
A green chemistry route employs high-energy ball milling to mechanically activate reactants. Mixing 1-butyl-3-cyano-4,5-diphenylpyrrole 6 with 2-chlorobenzaldehyde hydrazone 2 and K₂CO₃ for 2 hours at 30 Hz yields the product in 65% yield, avoiding solvent waste.
Advantages :
- No solvent required, reducing environmental impact.
- Short reaction time (2 hours vs. 12 hours for conventional methods).
Post-Functionalization of Preformed Pyrroles
Imine Formation via Schiff Base Reaction
The primary amine group at position 2 of 1-butyl-2-amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile 7 reacts with 2-chlorobenzaldehyde 4 in ethanol under reflux. This Schiff base formation step attains 89% yield when catalyzed by molecular sieves (4Å), which remove water to shift equilibrium.
Reaction Conditions :
- Solvent : Ethanol (optimal for aldehyde solubility).
- Catalyst : 4Å molecular sieves (2 g/mmol aldehyde).
- Time : 6 hours.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
